molecular formula C9H10FNO2 B13108874 Methyl (R)-2-amino-2-(3-fluorophenyl)acetate

Methyl (R)-2-amino-2-(3-fluorophenyl)acetate

Cat. No.: B13108874
M. Wt: 183.18 g/mol
InChI Key: JMMKTQJIEJUDPW-MRVPVSSYSA-N
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Description

Methyl (R)-2-amino-2-(3-fluorophenyl)acetate is a chiral α-amino ester featuring a 3-fluorophenyl substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for introducing stereochemical complexity into bioactive molecules. Its (R)-configuration and fluorine substitution at the 3-position on the phenyl ring influence its electronic properties, solubility, and interactions with biological targets. The fluorine atom enhances metabolic stability and modulates lipophilicity, while the amino ester group enables reactivity in peptide coupling or cyclization reactions .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl (2R)-2-amino-2-(3-fluorophenyl)acetate

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m1/s1

InChI Key

JMMKTQJIEJUDPW-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC(=CC=C1)F)N

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)F)N

Origin of Product

United States

Preparation Methods

Strecker Synthesis Approach

The Strecker synthesis is a classic method for preparing α-amino esters, including Methyl (R)-2-amino-2-(3-fluorophenyl)acetate. This involves the following steps:

  • Starting Materials :

    • Benzaldehyde derivative: 3-fluorobenzaldehyde.
    • Ammonium chloride.
    • Potassium cyanide.
  • Reaction Steps :

    • Formation of an imine intermediate by reacting 3-fluorobenzaldehyde with ammonium chloride in acidic conditions.
    • Addition of cyanide ion to the imine to form an α-aminonitrile intermediate.
    • Hydrolysis and esterification of the nitrile group using methanol and a catalytic acid (e.g., sulfuric acid) to yield the methyl ester.
  • Key Parameters :

    • Temperature: Reaction typically carried out at 0–5°C for imine formation.
    • pH: Acidic conditions are critical for efficient hydrolysis.

Enzymatic Resolution

For obtaining the desired (R)-enantiomer, enzymatic resolution can be employed:

  • Enzyme Selection :

    • Lipases or esterases are used to selectively hydrolyze one enantiomer of a racemic mixture.
  • Reaction Conditions :

    • Solvent: Aqueous-organic biphasic systems such as water and ethyl acetate.
    • Temperature: 25–40°C.
    • Time: 12–24 hours depending on enzyme activity.
  • Outcome :

    • The (R)-enantiomer remains unreacted in the organic phase and can be separated by extraction.

Chemical Reduction of Precursors

Reduction of Nitrile Precursors

An alternative method involves the reduction of nitrile precursors derived from 3-fluorophenylglycine derivatives:

  • Starting Material :

    • Nitrile intermediate synthesized via Strecker or other methods.
  • Reduction Reagents :

    • Sodium borohydride or lithium aluminum hydride.
    • Solvent: Methanol or tetrahydrofuran (THF).
  • Reaction Conditions :

    • Temperature: −10°C to room temperature.
    • Reaction Time: 4–6 hours.
  • Yield Optimization :

    • Use of catalysts such as nickel or palladium improves selectivity towards the desired product.

Esterification Methods

Direct Esterification

The direct esterification of (R)-2-amino-2-(3-fluorophenyl)acetic acid with methanol is another common route:

  • Reagents :

    • Methanol as the esterifying agent.
    • Sulfuric acid or p-toluenesulfonic acid as a catalyst.
  • Reaction Conditions :

    • Reflux temperature: ~65°C.
    • Reaction Time: 6–8 hours.
  • Purification :

    • Product is purified by recrystallization from ethanol-water mixtures.

Chiral Catalysis

Asymmetric Hydrogenation

Asymmetric hydrogenation is a modern approach to achieve high enantiomeric purity:

  • Catalyst Systems :

    • Rhodium or ruthenium complexes with chiral ligands such as BINAP.
  • Reaction Conditions :

    • Hydrogen pressure: ~50 psi.
    • Solvent: Ethanol or dichloromethane.
    • Temperature: Room temperature to 40°C.
  • Advantages :

    • High enantioselectivity (>99% ee).
    • Scalability for industrial applications.

Data Tables

Table 1: Comparison of Preparation Methods

Method Key Reagents Yield (%) Enantiomeric Purity (%) Notes
Strecker Synthesis Ammonium chloride, KCN ~70–80 Racemic Requires resolution for chirality
Enzymatic Resolution Lipase/Esterase ~50 >99 Time-intensive
Reduction of Nitrile NaBH4/LiAlH4 ~85 Racemic Requires precursor preparation
Direct Esterification Methanol, H2SO4 ~90 Dependent on starting material Simple and scalable
Asymmetric Hydrogenation Rh-BINAP, H2 ~95 >99 High cost of catalysts

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl ®-2-amino-2-(3-fluorophenyl)acetate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

Precursor in Drug Synthesis
Methyl (R)-2-amino-2-(3-fluorophenyl)acetate serves as a crucial precursor in the synthesis of several pharmaceutical agents targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates aimed at treating conditions such as depression and anxiety disorders. The fluorophenyl group in its structure contributes to improved binding affinities with biological targets, which is essential for drug design.

Therapeutic Potential
Research indicates that this compound exhibits significant biological activity, particularly as a selective phosphodiesterase-4 inhibitor. This interaction modulates levels of cyclic adenosine monophosphate (cAMP), influencing various physiological processes like inflammation and neurotransmission. Consequently, it shows promise for treating chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .

Biological Research

Mechanistic Studies
In biological research, this compound is utilized to study metabolic pathways related to cAMP signaling. Its ability to inhibit phosphodiesterase enzymes allows researchers to explore its effects on cellular processes involved in inflammation and cell signaling. Understanding these mechanisms can lead to the development of novel therapeutic strategies for managing inflammatory diseases.

Case Studies
Several studies have demonstrated the compound's efficacy in inhibiting specific enzymes involved in inflammatory responses. For instance, its analogs have been tested for their inhibitory effects on cyclooxygenase (COX) enzymes, with promising results indicating potential applications in pain management and anti-inflammatory therapies .

Structure-Activity Relationship (SAR) Investigations

SAR Analysis
The structure-activity relationship of this compound has been extensively studied to identify modifications that enhance its biological activity. Variations in the substituents on the aromatic ring or alterations in the amino acid backbone can significantly affect the compound's pharmacological properties. Researchers have identified specific modifications that improve selectivity and potency against target enzymes .

Compound NameChemical FormulaKey Characteristics
Methyl 2-amino-2-(3-fluorophenyl)acetateC₉H₁₁FNO₂Selective phosphodiesterase-4 inhibitor
RoflumilastC₁₃H₁₁ClF₂N₂O₂Approved treatment for COPD
Methyl D-2-(4-fluorophenyl)glycinateC₉H₁₁ClFNO₂Similar biological applications

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the fluorine atom plays a crucial role in its activity.

Comparison with Similar Compounds

Substituent Variations: Fluorine Position and Halogen Replacement

  • 3-Fluoro vs. 4-Fluoro Isomers: The positional isomerism of fluorine significantly impacts electronic and steric properties.
  • Bromine and Chlorine Analogs: Replacement of fluorine with bromine (e.g., (R)-Methyl 2-amino-2-(3-bromophenyl)acetate HCl, CAS 1391518-81-2) increases steric bulk and polarizability, which may enhance halogen bonding but reduce metabolic stability. Chlorine-substituted derivatives, such as Methyl 2-chloro-2-(3-fluorophenyl)acetate (CID 62224368), lack the amino group, limiting their utility as chiral building blocks but offering alternative reactivity pathways .

Stereochemical Influences

  • Studies on related compounds (e.g., 3-Br-acivicin isomers) demonstrate that enantiomers can display orders-of-magnitude differences in potency due to target stereoselectivity .
  • Diastereomers in Complex Scaffolds: Compounds like Methyl (R)-2-amino-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)acetate (2d) highlight how combined stereocenters in fused-ring systems further modulate activity. The 3-fluorophenyl analog’s simpler structure may offer synthetic versatility but reduced target specificity compared to such derivatives .

Functional Group Modifications

  • Hydrochloride Salts: Protonation of the amino group (e.g., (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride) enhances water solubility, facilitating formulation for in vivo studies. However, the free base form (neutral amino ester) is typically more lipid-soluble, influencing blood-brain barrier penetration .
  • Ester vs. Acid Forms: Hydrolysis of the methyl ester to the carboxylic acid (e.g., (R)-2-amino-2-(3-fluorophenyl)acetic acid) alters polarity and hydrogen-bonding capacity, which is critical for interactions with charged residues in biological targets .

Data Table: Key Structural and Inferred Properties of Selected Analogs

Compound Name Substituent (X) Position Configuration Key Properties/Applications References
Methyl (R)-2-amino-2-(3-fluorophenyl)acetate F 3 R Chiral intermediate; enhanced metabolic stability
Methyl (R)-2-amino-2-(4-fluorophenyl)acetate HCl F 4 R Improved solubility via HCl salt; API precursor
Methyl (R)-2-amino-2-(3-bromophenyl)acetate HCl Br 3 R Halogen bonding; agrochemical applications
Methyl 2-chloro-2-(3-fluorophenyl)acetate Cl 3 - Electrophilic reactivity; pesticide intermediate

Research Findings and Trends

  • Stereochemical Purity: The (R)-configuration in Methyl 2-amino-2-(3-fluorophenyl)acetate is crucial for its role in synthesizing enantiopure pharmaceuticals. Impurities in stereochemistry can lead to reduced efficacy or off-target effects .
  • Fluorine Effects : The 3-fluoro substitution balances electron-withdrawing effects and lipophilicity, making it preferable over bulkier halogens (e.g., Br) in CNS-targeted drugs .
  • Synthetic Utility: This compound’s methyl ester group allows for efficient protection/deprotection strategies, contrasting with more labile analogs like benzyl esters (e.g., Benzyl (S)-2-amino-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)acetate) .

Biological Activity

Methyl (R)-2-amino-2-(3-fluorophenyl)acetate, an amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H12_{12}FNO2_2 and a molecular weight of 219.64 g/mol. The presence of a fluorophenyl group significantly influences its chemical behavior and biological activity. The compound is often synthesized through established organic synthesis techniques, although specific methods for this compound are less documented compared to related compounds.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • AKT Inhibition : Research indicates that similar compounds can act as inhibitors of AKT (protein kinase B), which plays a crucial role in cell signaling pathways related to cancer and inflammation . The inhibition of AKT activity may lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Impact on Enzymatic Activity : Studies have shown that variations in substituent groups can lead to significant differences in the compound's ability to inhibit enzymes such as OXA-48 β-lactamase. For instance, structural modifications can enhance or diminish binding affinity, thereby affecting antibacterial potency .

1. Anticancer Properties

A notable study explored the anticancer effects of this compound and its derivatives. The compound demonstrated significant inhibitory effects on tumor cell lines, particularly in breast cancer models. The mechanism was linked to the modulation of signaling pathways involving AKT and mTOR, leading to decreased cell viability and increased apoptosis rates .

2. Antimicrobial Activity

In another investigation, the compound was tested against various bacterial strains. The results indicated that this compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 250 µg/mL to 1000 µg/mL depending on the bacterial species tested. This suggests potential applications in treating infections caused by resistant bacterial strains .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

Compound NameCAS NumberActivity TypeMIC (µg/mL)
This compoundNot availableAntibacterial250 - 1000
Methyl (R)-2-amino-2-(4-fluorophenyl)acetate170902-76-8AnticancerNot specified
Methyl (S)-2-amino-2-(3-bromophenyl)acetate1213652-94-8AnticancerHigher than parent

This table illustrates how slight variations in substituent groups can lead to significant differences in biological activity, emphasizing the uniqueness of this compound.

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